molecular formula C9H4F3NO3 B13127946 5-(Trifluoromethoxy)isoindoline-1,3-dione

5-(Trifluoromethoxy)isoindoline-1,3-dione

Cat. No.: B13127946
M. Wt: 231.13 g/mol
InChI Key: JAGFLKKCZDQADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethoxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The trifluoromethoxy group at the 5-position adds unique properties to this compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)isoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Another method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb . These reactions typically occur under reflux conditions and yield the desired product with moderate to excellent yields.

Industrial Production Methods: Industrial production methods for this compound often involve green chemistry principles to minimize environmental impact. Solventless conditions and the use of mild heating are employed to synthesize isoindoline-1,3-dione derivatives efficiently . These methods not only reduce waste but also enhance the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in intramolecular cyclization and intermolecular coupling oxidation reactions .

Common Reagents and Conditions: Common reagents used in these reactions include tetraynes, imidazole derivatives, and oxidizing agents. The reactions often occur in solvents like toluene and under conditions that promote high atom economy and waste-free transformations .

Major Products Formed: The major products formed from these reactions are highly substituted isoindoline-1,3-dione derivatives. These products have multiple rings and complex structures, making them valuable in chemical production and clinical medicine .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)isoindoline-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. Molecular docking studies have shown that the compound interacts with key amino acid residues at the allosteric binding site of the receptor . This interaction modulates the receptor’s activity, leading to its potential antipsychotic effects. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .

Comparison with Similar Compounds

5-(Trifluoromethoxy)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives. Similar compounds include 1H-isoindole-1,3(2H)-dione derivatives, which have shown biological activities such as anti-inflammatory and antibacterial effects . Another similar compound is 5-trifluoromethoxy-1H-indole-2,3-dione, which has demonstrated selective cytotoxic effects in cancer cells . The uniqueness of this compound lies in its trifluoromethoxy group, which enhances its chemical reactivity and biological activity.

Properties

IUPAC Name

5-(trifluoromethoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGFLKKCZDQADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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